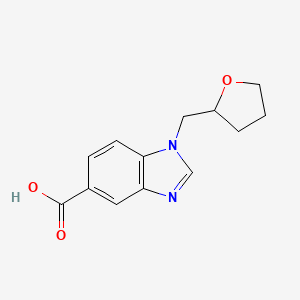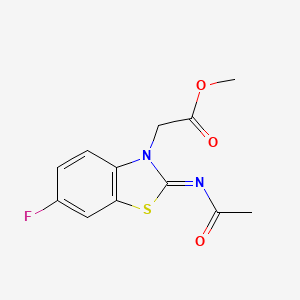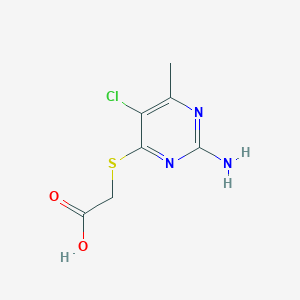![molecular formula C11H21N B2853284 1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine CAS No. 2287343-89-7](/img/structure/B2853284.png)
1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine” is a complex organic compound. It contains a bicyclo[1.1.1]pentane (BCP) core, which is a highly strained structure consisting of two cyclopropane rings fused through a common C–C bond . The compound also contains a butan-2-yl group and a N-methylmethanamine group attached to the BCP core.
Synthesis Analysis
The synthesis of such compounds often involves ‘strain release’ chemistry, where the inherent strain of the bicyclic scaffold is utilized to drive reactions . A common method for the synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes, which are precursors to BCPs, is through palladium-catalyzed cross-coupling on pre-formed bicyclo[1.1.0]butanes . This allows for ‘late-stage’ diversification of the bridgehead position and the conversion of the resultant products into a range of useful small ring building blocks .Molecular Structure Analysis
The molecular structure of “1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine” is characterized by a bicyclo[1.1.1]pentane core, which is a four-membered carbocycle with a bridging C(1)-C(3) bond . The butan-2-yl and N-methylmethanamine groups are attached to this core.Chemical Reactions Analysis
Bicyclo[1.1.0]butanes are known to participate in a range of strain-releasing reactions, which typically cleave the central, strained bond to deliver cyclobutanes or azetidines . These reactions are often driven by the high strain energy of the bicyclic structure .Direcciones Futuras
The chemistry and applications of BCPs and their derivatives remain underexplored . There has been a resurgent interest in their chemistry, driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests that “1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine” and similar compounds may have potential future applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
1-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-4-9(2)11-5-10(6-11,7-11)8-12-3/h9,12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSYUWDNXLMNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C12CC(C1)(C2)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride](/img/structure/B2853201.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853204.png)
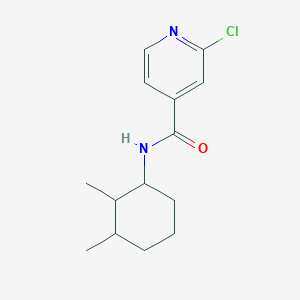
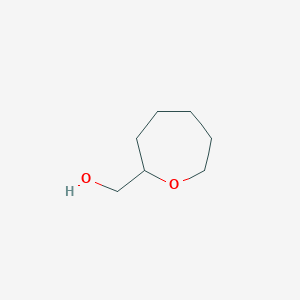
![N-(4-ethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2853208.png)
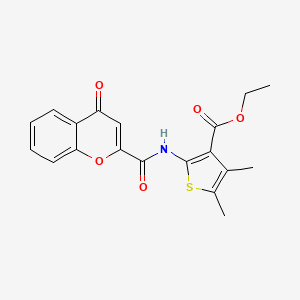
![(5Z)-3-(2-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2853210.png)
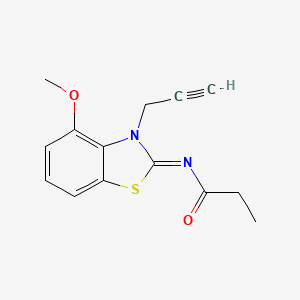
![1-[4-[(3S,4R)-3,4-Difluoropyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2853213.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoate](/img/structure/B2853214.png)

